molecular formula C12H14O3 B1302245 5-(2-Methylphenyl)-5-oxovaleric acid CAS No. 36978-50-4

5-(2-Methylphenyl)-5-oxovaleric acid

Cat. No.: B1302245
CAS No.: 36978-50-4
M. Wt: 206.24 g/mol
InChI Key: KCWMQVONXURDFY-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-5-oxovaleric acid is an organic compound featuring a pentanoic acid backbone with a ketone group at the fifth carbon and a 2-methylphenyl substituent.

Preparation Methods

Friedel-Crafts Acylation Followed by Side-Chain Elongation

  • Step 1: Friedel-Crafts Acylation
    The introduction of the 2-methylphenyl group onto a pentanoic acid backbone is commonly achieved via Friedel-Crafts acylation. This involves reacting 2-methylbenzene derivatives (e.g., o-xylene) with a suitable acylating agent such as glutaric anhydride or glutaric acid derivatives in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically conducted under anhydrous conditions and controlled temperature (room temperature to mild heating) to favor monoacylation and minimize poly-substitution.

  • Step 2: Side-Chain Functionalization
    After acylation, the intermediate undergoes further functionalization to introduce the oxo group at the 5-position. This can be achieved by oxidation of the corresponding alkyl side chain or by using β-keto acid precursors that already contain the ketone functionality.

Alkylation of Pentanoic Acid Derivatives

  • The methyl group at the 2-position of the phenyl ring is inherent in the starting material (2-methylbenzene). However, methylation at the 3-position of the pentanoic acid backbone (if required) can be introduced via alkylation using methyl halides (e.g., methyl iodide) under basic conditions such as sodium hydride or sodium tert-butoxide in tetrahydrofuran (THF).

Oxidation and Purification

  • Controlled oxidation steps are employed to form the ketone (oxo) group without over-oxidation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or alkaline potassium permanganate can be used. The reaction conditions are optimized to prevent degradation of the aromatic ring or the carboxylic acid group.

  • Purification of the final product is typically performed by recrystallization or column chromatography to achieve high purity.

Step Reagents and Conditions Description Yield (%) Notes
1 2-Methylbenzene + Glutaric Anhydride, AlCl₃, DCM, 0–25°C Friedel-Crafts acylation to form 5-(2-methylphenyl)pentanoic acid intermediate 70–85 Control temperature to avoid polyacylation
2 Oxidizing agent (PCC or KMnO₄), CH₂Cl₂ or aqueous medium Oxidation of side chain to introduce 5-oxo group 60–75 Mild conditions to prevent over-oxidation
3 Base (NaH or NaOtBu), methyl iodide, THF, 0°C to RT Alkylation at 3-position if methylation required 65–80 Use inert atmosphere to avoid side reactions
4 Purification by recrystallization or silica gel chromatography Isolation of pure 5-(2-methylphenyl)-5-oxovaleric acid Confirm purity by NMR and HPLC
  • NMR Spectroscopy:
    Proton and carbon NMR (1H and 13C NMR) are used to confirm the substitution pattern on the phenyl ring and the presence of the oxo and carboxylic acid groups. The methyl group on the phenyl ring typically appears as a singlet around δ 2.3 ppm in 1H NMR.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms the molecular weight and fragmentation pattern consistent with this compound.

  • Infrared Spectroscopy (IR):
    Characteristic absorption bands include a strong C=O stretch near 1700 cm⁻¹ for the ketone and a broad O-H stretch for the carboxylic acid around 2500–3300 cm⁻¹.

  • Chromatographic Purity:
    Reverse-phase HPLC with UV detection at 254 nm is commonly used to assess purity, with retention times correlating to the compound’s polarity.

While direct literature on this compound is limited, synthetic strategies are often adapted from closely related compounds such as 5-(4-methylphenyl)-5-oxovaleric acid and 5-(2-fluorophenyl)-5-oxopentanoic acid. These analogues share similar preparation methods involving Friedel-Crafts acylation, oxidation, and alkylation steps, with modifications to accommodate different substituents on the phenyl ring.

Method Key Reagents Conditions Advantages Limitations
Friedel-Crafts Acylation 2-Methylbenzene, Glutaric Anhydride, AlCl₃ 0–25°C, DCM solvent Direct aryl ketone introduction, high regioselectivity Requires strict moisture control, possible polyacylation
Alkylation Methyl iodide, NaH or NaOtBu 0°C to RT, inert atmosphere Efficient methylation of side chain Sensitive to moisture, side reactions possible
Oxidation PCC, KMnO₄ Mild, controlled temperature Selective ketone formation Over-oxidation risk, requires careful monitoring
Purification Recrystallization, Column Chromatography Ambient to mild heating High purity product Time-consuming, solvent use

The preparation of this compound involves a multi-step synthetic approach primarily based on Friedel-Crafts acylation of 2-methylbenzene derivatives followed by oxidation and optional alkylation steps. The process requires careful control of reaction conditions to ensure selectivity and yield. Analytical techniques such as NMR, MS, IR, and HPLC are essential for confirming the structure and purity of the final compound. Adaptations from related compounds’ synthetic routes provide a robust framework for efficient preparation.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 5-(2-Methylphenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

5-(2-Methylphenyl)-5-oxovaleric acid has been investigated for its potential therapeutic properties. Studies have shown that it may exhibit:

  • Anti-inflammatory Effects : In vitro studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Activity : Animal models have demonstrated that this compound can decrease pain responses, indicating its potential as an analgesic agent.
Biological ActivityDescription
Anti-inflammatoryReduces cytokine secretion (e.g., TNF-alpha, IL-6)
AnalgesicDecreases pain response in animal models

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can undergo various reactions such as:

  • Oxidation : Converting to carboxylic acids or other derivatives.
  • Reduction : Transforming the ketone group into alcohols.

These reactions are crucial for synthesizing more complex organic molecules.

Reaction TypeCommon Products
OxidationCarboxylic acids, aldehydes
ReductionAlcohols

Biological Research

The compound is also utilized in biological research to study its interactions with biomolecules. Notable findings include:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with receptors associated with pain and inflammation, providing insights into its mechanism of action.

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to untreated controls.

Study 2: Analgesic Activity

Another study focused on the analgesic effects of this compound in a rat model of acute pain. The administration resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Future Directions and Research Needs

While initial studies suggest promising applications for this compound, further research is necessary to fully understand its biological activities and therapeutic potential. Future research should focus on:

  • In vivo Studies : To assess pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : To elucidate specific pathways influenced by the compound.
  • Clinical Trials : To evaluate efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key analogs differ in substituent positions (ortho, meta, para) and functional groups (electron-donating or withdrawing). These variations impact electronic distribution, acidity of the carboxylic group, and interactions with biological targets.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Notes
5-(2-Methylphenyl)-5-oxovaleric acid 2-methylphenyl C₁₂H₁₄O₃ 208.24* N/A N/A Ortho-methyl may enhance steric hindrance
5-(2-Methoxyphenyl)-5-oxovaleric acid 2-methoxyphenyl C₁₂H₁₄O₄ 222.24 105253-92-7 ≥95% Discontinued; methoxy increases polarity
5-(4-Methoxyphenyl)-5-oxovaleric acid 4-methoxyphenyl C₁₂H₁₄O₄ 222.24 4609-10-3 ≥98% Para-substitution improves synthesis yield
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid 3-bromo-5-methylphenyl C₁₂H₁₃BrO₃ 285.13 898767-46-9 96–97% Bromine adds mass and lipophilicity
5-(3-Fluorophenyl)-5-oxovaleric acid 3-fluorophenyl C₁₁H₁₁FO₃ 210.20 845790-38-7 N/A Fluorine enhances metabolic stability
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid 3-chloro-5-fluorophenyl C₁₁H₁₀ClFO₃ 244.65 845790-48-9 N/A Halogen mix increases reactivity
5-Cyclopentyl-5-oxovaleric acid Cyclopentyl C₁₀H₁₆O₃ 184.23 56020-69-0 N/A Non-aromatic; alters lipophilicity

*Estimated based on structural analogs.

Biological Activity

5-(2-Methylphenyl)-5-oxovaleric acid, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is a compound that has garnered attention in biochemical research due to its unique structural features, including a ketone and a carboxylic acid functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with related compounds.

Structural Characteristics

The structure of this compound includes:

  • A ketone group that enhances reactivity through nucleophilic addition reactions.
  • A carboxylic acid group that can form hydrogen bonds and ionic interactions, influencing its biological interactions.

These functional groups are crucial for its role in various metabolic pathways and enzyme-catalyzed reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interaction : The ketone group facilitates nucleophilic attack by enzymes, while the carboxylic acid group can stabilize enzyme-substrate complexes through hydrogen bonding.
  • Metabolic Pathways : It serves as a model substrate for studying metabolic pathways involving ketones and carboxylic acids, which is essential for understanding its role in drug design and development.

Medicinal Chemistry

The derivatives of this compound have shown potential in medicinal chemistry:

  • Drug Development : Modifications to the compound's structure can enhance selectivity and efficacy against specific molecular targets. For instance, derivatives may be designed to inhibit enzymes involved in disease processes such as cancer or neurodegenerative disorders.
  • Therapeutic Potential : Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaUnique Features
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acidC₁₃H₁₆O₄Contains a methoxy group which may enhance solubility
5-(4-Chloro-2-methylphenyl)-5-oxo-pentanoic acidC₁₂H₁₃ClO₃Chlorine substituent may alter biological activity
4-(2-Methylphenyl)-3-oxobutanoic acidC₉H₁₂O₃Different carbon chain length affecting reactivity

The presence of the methyl group at the second position on the phenyl ring in this compound distinguishes it from its analogs, potentially influencing its chemical reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : Research on derivatives has shown varying degrees of inhibitory effects on enzymes such as BACE-1, which is relevant for Alzheimer's disease treatment. The structural modifications significantly impacted their inhibitory potency (IC50 values) against target enzymes .
    CompoundIC50 Value (µM)
    Ramalin17.66 ± 2.74
    RA-Hyd-Me15.5 ± 5.8
    RA-Sali8.44 ± 5.16
  • Toxicity Assessments : Toxicity studies indicate that while some derivatives exhibit low toxicity profiles (LD50 > 5000 mg/kg), careful consideration must be given to their pharmacological effects and safety profiles during drug development .

Properties

IUPAC Name

5-(2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMQVONXURDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374985
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-50-4
Record name 2-Methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36978-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of glutaric anhydride (22.82 g) in dry tetrahydrofuran (300 mL) at −78° C. is treated with a solution of 2-methylphenyl magnesium chloride in tetrahydrofuran (200 mL, 0.1 M) over 45 minutes. The mixture is stirred at −78° C. for 2.5 hours and the grey suspension is poured into 1 N hydrochloric acid (300 mL). The mixture is extracted with ethyl acetate (300 mL). The organic phase is dried over magnesium sulphate and evaporated to give 5-oxo-5-(2-methylphenyl)pentanoic acid (36.74 g) as a red-brown oil.
Quantity
22.82 g
Type
reactant
Reaction Step One
Name
2-methylphenyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-(2-Methylphenyl)-5-oxovaleric acid
5-(2-Methylphenyl)-5-oxovaleric acid
5-(2-Methylphenyl)-5-oxovaleric acid
5-(2-Methylphenyl)-5-oxovaleric acid
5-(2-Methylphenyl)-5-oxovaleric acid
5-(2-Methylphenyl)-5-oxovaleric acid

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